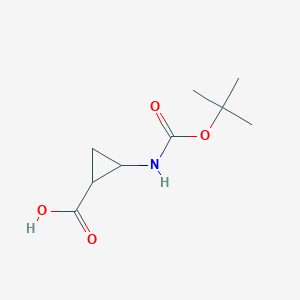![molecular formula C23H29NO10 B1320710 (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid is a metabolite of scopolamine, a tropane alkaloid known for its anticholinergic properties. Scopolamine is widely used in the treatment of motion sickness, postoperative nausea, and vomiting. The glucuronide form is a conjugate that results from the process of glucuronidation, which enhances the solubility and excretion of scopolamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid typically involves the glucuronidation of scopolamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to scopolamine. Chemical glucuronidation involves the use of glucuronic acid derivatives under specific reaction conditions to achieve the conjugation.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms that express UGT enzymes. These microorganisms can efficiently convert scopolamine to its glucuronide form under controlled fermentation conditions.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of scopolamine. Oxidation and reduction reactions can modify the functional groups on the scopolamine moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include scopolamine (from hydrolysis) and various oxidized or reduced derivatives of scopolamine.
科学的研究の応用
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of scopolamine and its metabolites.
Biology: Studied for its role in the metabolism and excretion of scopolamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of motion sickness and postoperative nausea.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid exerts its effects primarily through its parent compound, scopolamine. Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in parasympathetic nervous system activity, resulting in its therapeutic effects. The glucuronide form enhances the solubility and excretion of scopolamine, facilitating its removal from the body.
類似化合物との比較
Similar Compounds
Hyoscyamine beta-D-Glucuronide: Another tropane alkaloid glucuronide with similar anticholinergic properties.
Atropine beta-D-Glucuronide: A glucuronide conjugate of atropine, another tropane alkaloid with anticholinergic effects.
Uniqueness
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid is unique due to its specific pharmacokinetic profile, which includes enhanced solubility and excretion compared to its parent compound. This makes it particularly useful in clinical settings where rapid clearance of the drug is desired.
特性
分子式 |
C23H29NO10 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12?,13?,14?,15-,16-,17+,18?,19?,20-,23?/m0/s1 |
InChIキー |
NIZFCRZRBBERQF-LCXTZPDMSA-N |
異性体SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)



![4-(1,4-Diazapanyl)-5,6-dimethylthieno[2,3-d]-pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)







